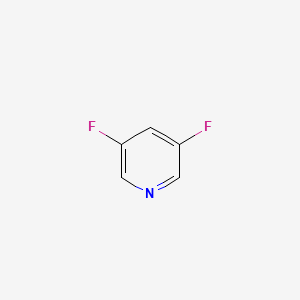

3,5-Difluoropyridine

Descripción general

Descripción

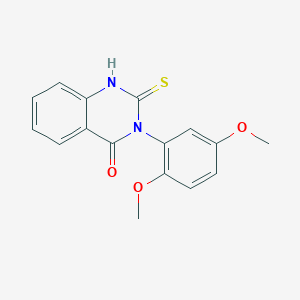

3,5-Difluoropyridine is a fluorinated pyridine derivative, a class of compounds that are of significant interest in various fields such as agricultural, medicinal chemistry, and materials science due to the unique properties imparted by the fluorine atoms. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of closely related fluorinated pyridine compounds.

Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through various methods. A novel strategy for synthesizing poly-substituted pyridines, including those with fluorine substituents, involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high product yields . Another approach utilizes nickel complexes for the selective synthesis of new tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines . Additionally, the synthesis of 3,3-difluoropyrrolidine, a related structure, has been reported through a practical and cost-effective process involving a Claisen rearrangement and subsequent steps .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines can be characterized using various spectroscopic techniques and computational methods. For instance, X-ray crystallography has been used to determine the structure of nickel complexes of tetrafluoropyridine . Density functional theory (DFT) calculations provide insights into the molecular structure, vibrational spectra, and electronic properties of novel pyridine derivatives .

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, including carbon-carbon coupling, which is crucial in organic synthesis . The reactivity of these compounds can be further explored through the synthesis of interaction products, such as the formation of a n-σ* complex with molecular iodine, which has been studied in the case of 5-trifluoromethyl-pyridine-2-thione .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms. The vibrational spectra, NBO analysis, and HOMO-LUMO energies of compounds like 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine have been studied using DFT, revealing information about molecular stability, bond strength, and reactivity . Thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have also been calculated for these compounds .

Aplicaciones Científicas De Investigación

1. Synthesis of Quaternary Salts for Nerve Agent Poisoning Treatment

3,5-Difluoropyridine is utilized in synthesizing quaternary salts, which have potential applications in treating organophosphorus nerve agent poisoning. Experiments show that this compound can yield mono-quaternary derivatives when reacted with certain agents (Timperley et al., 2005).

2. Structural Analysis and Crystal Packing

The crystal structures of fluorinated pyridines, including this compound, have been analyzed to understand their aggregation behavior and structural motifs. This research contributes to a deeper insight into the molecular arrangements in crystallized forms of these compounds (Vasylyeva et al., 2012).

3. Reactions with Various Electrophiles

Studies on lithio-2,6-dibromo-3,5-difluoropyridine, derived from this compound, show its reactivity with a range of electrophiles. This leads to the formation of various functionalized pyridine derivatives, offering insights into potential applications in chemical synthesis (Benmansour et al., 2000).

4. Electron Paramagnetic Resonance Studies

This compound has been investigated through electron paramagnetic resonance (EPR) spectroscopy in matrix isolation studies. This research is crucial for understanding the electronic and magnetic properties of certain nitrenes derived from this compound (Chapyshev et al., 2008).

5. Weakly Bound Complex Formation Studies

Research on the formation of weakly bound complexes involving CO2 and this compound has contributed to understanding intermolecular interactions. These findings have implications for molecular behavior in different chemical environments (Dewberry et al., 2017).

6. Efficient Synthesis of Difluoropyridinecarboxaldehyde

Efforts to synthesize this compound-4-carboxaldehyde have led to the development of efficient synthetic methods. These methods highlight the significance of low temperatures in selective formation and have potential applications in pharmaceutical and chemical manufacturing (Ko et al., 2006).

Safety and Hazards

3,5-Difluoropyridine is classified as highly flammable and an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

Mecanismo De Acción

Target of Action

3,5-Difluoropyridine is a fluorinated pyridine derivative Fluorinated pyridines are generally known to interact with various biological targets due to their electron-withdrawing nature .

Mode of Action

Fluorinated pyridines are known to exhibit unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms . These properties can influence their interaction with biological targets.

Biochemical Pathways

Fluorinated pyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its boiling point (92-93°c), density (1256 g/mL at 25 °C), and form (liquid) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

Fluorinated pyridines are known to have unique biological properties, suggesting that they may induce specific molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as highly flammable and an irritant, indicating that it should be handled and stored carefully to maintain its stability . Moreover, it is very toxic to aquatic life, suggesting that its release into the environment should be avoided .

Propiedades

IUPAC Name |

3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXAZPPGFLETFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349074 | |

| Record name | 3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71902-33-5 | |

| Record name | 3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)